molecular formula C26H28N2O B2577419 2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 615280-69-8

2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

Cat. No. B2577419
CAS RN: 615280-69-8
M. Wt: 384.523
InChI Key: TZCBBERFOKQSMQ-UHFFFAOYSA-N
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Description

“2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalysis and Polymerization

Imidazole derivatives have been explored for their catalytic properties, particularly in ethylene reactions and polymerization processes. For instance, imidazole-ligand iron complexes have shown efficacy in oligomerizing ethylene to produce alkenes and alkylated aromatic compounds under specific conditions (Yankey et al., 2014). Such studies suggest potential applications of the compound in catalysis and industrial polymer production processes.

Synthesis and Structural Characterization

The structural characterization and synthesis of imidazole derivatives are key areas of research. For example, the synthesis of sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands has been reported, showcasing the versatility of imidazole derivatives in forming complexes with metals (Xu et al., 2007). These findings highlight the relevance of such compounds in the development of new materials and in coordination chemistry.

Antioxidant and Anticorrosive Properties

Imidazole derivatives have been studied for their antioxidant and anticorrosive properties. The evaluation of new derivatives of 2,6-diisobornylphenol for antioxidant activity reveals the potential of these compounds in protecting materials against oxidative damage and corrosion (Buravlev et al., 2021). Such studies are crucial for developing new protective coatings and materials for industrial applications.

Photocytotoxicity and CO Release

Mn(I)-based photoCORMs (carbon monoxide releasing molecules) incorporating imidazole ligands have been explored for their ability to release CO upon light activation, demonstrating potential applications in photodynamic therapy for cancer treatment (Musib et al., 2019). This research highlights the potential biomedical applications of such compounds in therapeutic interventions.

Fluorescent Sensing

Imidazole-based compounds have also been developed as fluorescent sensors for the detection of ions such as Zn2+, showcasing their utility in environmental monitoring and biological imaging (Maji et al., 2017). The ability to detect and quantify specific ions with high sensitivity and selectivity is critical for various scientific and industrial applications.

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific compound and its biological target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives are used as active ingredients in pharmaceutical drugs and have been thoroughly tested for safety .

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-26(2,3)21-13-15-22(16-14-21)29-19-25-27-23-11-7-8-12-24(23)28(25)18-17-20-9-5-4-6-10-20/h4-16H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCBBERFOKQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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